Bienvenue dans la boutique en ligne BenchChem!

bis(maltolato)oxovanadium(IV)

Diabetes Insulin-mimetic Pharmacodynamics

Obtain bis(maltolato)oxovanadium(IV) (BMOV) for your diabetes and insulin signaling research. This organovanadium complex delivers 2-3 fold higher tissue concentrations than vanadyl sulfate and inhibits PTP1B with an IC50 of 109 nM. Its well-characterized oral ED50 (0.5 mmol/kg) and proven clinical-phase pharmacophore (BEOV, Phase II) make it the essential benchmark for metal-based drug discovery. Do not substitute with inorganic salts—BMOV's unique maltol chelation ensures superior bioavailability and target engagement.

Molecular Formula C12H12O7V
Molecular Weight 319.16 g/mol
Cat. No. B1242065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(maltolato)oxovanadium(IV)
Synonymsis(maltolato)oxovanadium(IV)
BMOV IV
BMOV(IV)
Molecular FormulaC12H12O7V
Molecular Weight319.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)O.CC1=C(C(=O)C=CO1)O.O=[V]
InChIInChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;;
InChIKeyMJEQATZUYUGWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(maltolato)oxovanadium(IV) (BMOV): A Clinically Advanced Insulin-Mimetic Organovanadium Complex


Bis(maltolato)oxovanadium(IV) (BMOV) is a well-characterized organovanadium coordination complex wherein a vanadyl ion (VO²⁺) is chelated by two maltol (3-hydroxy-2-methyl-4-pyrone) ligands [1]. It functions as a potent insulin-mimetic agent and a nonspecific protein tyrosine phosphatase (PTP) inhibitor, demonstrating significant glucose-lowering effects in multiple diabetic animal models [2]. Unlike simple inorganic vanadium salts, BMOV exhibits enhanced oral bioavailability and a more favorable pharmacokinetic profile, positioning it as a lead compound for therapeutic development in metabolic disorders [3]. Its ethyl analog, bis(ethylmaltolato)oxovanadium(IV) (BEOV), has advanced to Phase II clinical trials, underscoring the pharmaceutical viability of this molecular class [4].

Why Inorganic Vanadium Salts or Simple Vanadyl Sources Cannot Substitute for Bis(maltolato)oxovanadium(IV)


Generic substitution with inorganic vanadium salts, such as vanadyl sulfate (VOSO4), is not scientifically equivalent to the use of bis(maltolato)oxovanadium(IV) (BMOV). BMOV's organic maltol ligands confer specific physicochemical advantages, including higher lipophilicity and intermediate stability, which fundamentally alter its absorption, biodistribution, and intracellular metabolism [1]. Critically, comparative studies demonstrate that BMOV achieves 2-3 fold higher tissue concentrations of vanadium in target organs (bone, kidney, liver) and exerts significantly greater glucose-lowering potency at equivalent molar doses, effects not correlated with total blood vanadium levels [2][3]. Furthermore, BMOV exhibits a unique interaction profile with serum transport proteins like albumin and transferrin, which influences the speciation and delivery of the active vanadyl species to target tissues, a phenomenon not replicated by simple vanadyl salts [4]. Therefore, substituting BMOV with a less expensive vanadium source invalidates any study or formulation dependent on its specific pharmacokinetic and pharmacodynamic profile.

Quantitative Comparative Evidence for Bis(maltolato)oxovanadium(IV) Versus Analogs


Superior In Vivo Glucose-Lowering Potency of BMOV Compared to Inorganic Vanadyl Sulfate

BMOV demonstrates a clear, quantifiable increase in potency over the inorganic comparator vanadyl sulfate (VS). In dose-response studies using streptozotocin (STZ)-induced diabetic rats, the effective dose for 50% glucose reduction (ED50) for BMOV was substantially lower than that for VS following both oral and intraperitoneal (i.p.) administration [1]. This indicates that BMOV achieves equivalent therapeutic efficacy at a significantly lower molar dose, a critical advantage for reducing the potential for vanadium-associated toxicity [2].

Diabetes Insulin-mimetic Pharmacodynamics

Quantified Enhancement in Tissue Uptake and Biodistribution of BMOV Over Vanadyl Sulfate

The organic chelation in BMOV results in significantly enhanced delivery of vanadium to key target tissues compared to the simple salt vanadyl sulfate (VS). A tracer study using ⁴⁸V-labeled compounds in Wistar rats demonstrated that 24 hours after oral gavage, BMOV led to markedly higher concentrations of vanadium in bone, kidney, and liver [1]. This increased tissue exposure correlates with BMOV's improved efficacy and is a direct consequence of its ligand-mediated transport and absorption profile [2].

Pharmacokinetics Biodistribution Absorption

Potent and Broad-Spectrum Protein Tyrosine Phosphatase (PTP) Inhibition Profile

BMOV acts as a potent, reversible, competitive inhibitor of several key protein tyrosine phosphatases (PTPs) that are negative regulators of the insulin signaling cascade [1]. While direct comparative IC50 data for BMOV against other specific vanadium complexes for multiple PTP isoforms is limited, the reported nanomolar potency of BMOV itself against critical targets like PTP1B and HPTPβ provides a quantifiable baseline for its biochemical activity [2]. This level of potency is a key driver of its insulin-sensitizing effects observed in vivo [3].

Enzyme Inhibition PTP1B Insulin Signaling

Efficacy in Preventing Overt Diabetes in a Genetic Model: Comparison to Rosiglitazone

In a head-to-head comparative study in Zucker diabetic fatty (ZDF) rats, a model of progressive insulin resistance, both BMOV and the clinical insulin sensitizer rosiglitazone (RSG) prevented the development of overt hyperglycemia [1]. Critically, while RSG treatment led to a supraphysiological, 4-fold increase in circulating adiponectin levels (including low-molecular weight forms), BMOV treatment maintained adiponectin levels within the normal physiological range seen in lean control animals [1]. This differential effect on a key adipokine suggests a distinct mechanism of metabolic modulation for BMOV [2].

Diabetes Prevention Insulin Resistance Adiponectin

Foundation for Clinical Advancement of the Maltol-Vanadium Pharmacophore

BMOV serves as the foundational chemical probe that validated the bis(maltolato)oxovanadium(IV) pharmacophore, directly enabling the development and clinical advancement of its close analog, bis(ethylmaltolato)oxovanadium(IV) (BEOV) [1]. While BMOV itself was the subject of extensive preclinical characterization, BEOV was selected for clinical trials and successfully completed Phase I and advanced to Phase II trials in type 2 diabetic subjects, demonstrating improvements in fasting glucose and HbA1c [2]. This establishes the entire class as having a viable pharmaceutical trajectory [3].

Drug Development Clinical Trial Prodrug

Enhanced Solution Stability and Oxidation Resistance Versus Kojic Acid Analog

A direct chemical analog of BMOV, bis(kojato)oxovanadium(IV) [VO(ka)₂], was synthesized and compared to assess the impact of ligand structure on complex properties [1]. The study found that while both complexes share similar insulin-mimetic activity, VO(ka)₂ is more slowly oxidized by molecular oxygen to its inactive V(V) form than is BMOV [1]. This difference in oxidation kinetics provides a quantifiable example of how subtle ligand changes (maltol vs. kojic acid) affect the fundamental chemistry of the complex, with BMOV's faster oxidation profile potentially influencing its prodrug behavior and dissociation to the active vanadyl species in vivo [2].

Coordination Chemistry Stability Bioinorganic

Procurement-Driven Application Scenarios for Bis(maltolato)oxovanadium(IV)


Validating PTP1B-Targeted Insulin Sensitization in Metabolic Disorder Research

BMOV is the ideal chemical probe for researchers investigating the role of protein tyrosine phosphatase 1B (PTP1B) in insulin resistance and type 2 diabetes. Its nanomolar IC50 (109 nM) for PTP1B and its demonstrated ability to prevent diabetes onset in a genetic model (ZDF rat) with a physiological adiponectin profile [1][2] make it superior to genetic knockdown models or less specific inhibitors for pharmacological validation studies.

Benchmarking New Vanadium-Based Insulin-Mimetic Candidates

For synthetic chemists and drug discovery groups developing next-generation vanadium complexes or other metal-based therapeutics, BMOV serves as the essential positive control and benchmark standard. Its well-characterized in vivo ED50 of 0.5 mmol/kg (oral) and 2-3 fold tissue uptake advantage over vanadyl sulfate [3][4] provide the quantitative metrics against which new compounds must be measured to demonstrate improved potency or pharmacokinetics.

Studying Vanadium Speciation and Transport in Bioinorganic Chemistry

BMOV is a critical tool for bioinorganic chemists studying the mechanisms of metal transport and speciation. Its unique interaction with serum proteins, including its binding to transferrin and a distinct reaction pathway with albumin not seen with vanadyl sulfate [5], makes it a valuable model compound. Studies of its biodistribution, showing a 2-3 fold higher accumulation in bone and kidney versus inorganic salts [4], are foundational for understanding the pharmacology of metal-based drugs.

Developing Formulations with a Clinically Validated Pharmacophore

For industrial pharmaceutical and formulation scientists, procuring BMOV is a strategic choice due to its direct link to the maltol-vanadium pharmacophore that has advanced to human clinical trials (BEOV, Phase II) [6]. Using BMOV in preclinical formulation development allows for the study of critical parameters like solubility, stability, and oral absorption of a compound class with a proven, albeit early-stage, clinical development path, providing higher confidence in translational potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for bis(maltolato)oxovanadium(IV)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.